Antiparasitic agents: Derivatives incorporating the 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine scaffold have shown potent activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness) []. Further research in this area could lead to the development of novel therapeutics for this neglected tropical disease.
Pharmaceutical intermediates: The compound's structure, with its reactive sites, makes it a suitable building block for synthesizing a range of pharmaceutical compounds. Its derivatives have been explored for various activities, including anticancer [], antifungal [] and antibacterial activities [, ].
Compound Description: This compound is an organoaluminum complex featuring a 1-benzyl-4-(4-tert-butylphenyl)piperazine ligand coordinated to two trimethylaluminum units. The research primarily focuses on characterizing its crystal structure, revealing details about its bond lengths and conformations. []
1‐Benzyl‐4‐(4‐tert‐butylphenyl)piperazine
Compound Description: This compound is a simpler analogue of the previous organoaluminum complex, lacking the trimethylaluminum units. The research focuses on its crystal structure, highlighting the orientation of the benzene rings and the piperazine ring conformation. []
Relevance: Similar to the organoaluminum complex, this compound shares the 1-benzylpiperazine core with 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine but differs in the substituent on the second nitrogen atom (4-tert-butylphenyl). []
Compound Description: This series of compounds investigates the impact of substituents on the benzyl moiety and the lipophilicity around a specific asymmetric carbon on cerebral vasodilating activity. []
Compound Description: This compound exhibits potent antidiabetic activity in a rat model of type II diabetes by increasing insulin secretion. Its development stemmed from exploring structure-activity relationships within a series of piperazine derivatives. []
Relevance: While structurally distinct from 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine, PMS 812 belongs to the broader category of 1-benzylpiperazine derivatives with potential therapeutic applications. []
Compound Description: This compound emerged from the same structure-activity relationship studies as PMS 812, demonstrating significant improvement in glucose tolerance in a rat model of type II diabetes. Notably, it shows similar potency when administered orally and intravenously. []
Relevance: Although structurally distinct from 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine, PMS 847 emphasizes the diverse pharmacological potential within the broader class of piperazine derivatives. []
Compound Description: Similar to PMS 847, this compound emerged from the same series of antidiabetic piperazine derivatives and exhibits a strong positive effect on glucose tolerance in the rat model. []
Relevance: While structurally different from 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine, PMS 889 underscores the therapeutic potential within the broader category of piperazine derivatives. []
1-Benzyl-4- -picolinoyl-piperazine
Compound Description: This compound was specifically synthesized and labeled with carbon-14 and tritium for metabolism studies. The research focused on optimizing its synthesis using readily available reagents. []
Compound Description: This compound is a potent and selective α1D/1A antagonist derived from the drug naftopidil. Research demonstrates its efficacy in inhibiting prostate growth in a rat model of benign prostatic hyperplasia, surpassing naftopidil by inducing apoptosis and shrinking prostate volume. It also exhibits significant anti-proliferative and pro-apoptotic effects in human BPH-1 cells, suggesting potential as a multi-target treatment for benign prostatic hyperplasia. []
Relevance: While possessing a more complex structure compared to 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine, HJZ-12 highlights the potential of incorporating the 1-benzylpiperazine moiety in designing molecules with therapeutic benefits for conditions like benign prostatic hyperplasia. []
Compound Description: This series of compounds incorporates a 2-furyl(1-piperazinyl)methanone moiety linked to various substituted sulfonylbenzyl groups through the piperazine nitrogen. They show promising enzyme inhibitory activity against acetylcholinesterase and butyrylcholinesterase, with compound 5h displaying particularly potent inhibition. Additionally, these derivatives exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. []
Compound Description: This compound incorporates a 1-benzylpiperidine moiety within a larger spirocyclic framework. The research primarily focuses on elucidating its crystal structure, highlighting the conformations of various rings and the presence of intermolecular hydrogen bonding. []
Relevance: This compound shares the 1-benzylpiperidine motif with 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine but diverges significantly in overall structure due to the fused ring systems and the absence of the sulfonyl group. []
1-Benzy1-4-diphenylmethylpiperidine derivatives
Compound Description: This series of compounds investigates the impact of replacing the piperazine ring in related compounds with a piperidine ring on their cerebral vasodilating activity. Pharmacological testing revealed that these piperidine derivatives exhibit comparable potency to their piperazine counterparts in the specific test system. []
1-Ethyl-4-(phenylsulfonyl)piperazine
Compound Description: This compound belongs to a class of benzenesulfonamide compounds containing a piperazine ring, which are known for their potential pharmacological activities. The research focuses on its synthesis, crystal structure determination, and density functional theory (DFT) calculations to understand its electronic properties and intermolecular interactions. []
1-((3-Bromophenyi)sulfonyl)-4-methyipiperazine
Compound Description: This compound also belongs to the class of benzenesulfonamide compounds with a piperazine ring, synthesized and studied alongside 1-ethyl-4-(phenylsulfonyl)piperazine. Its characterization involves crystal structure analysis, DFT calculations, and investigation of intermolecular interactions. []
Relevance: This compound shares the sulfonylpiperazine core with 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine but lacks the benzyl group on the sulfonyl nitrogen and possesses a methyl group on the other piperazine nitrogen. []
Compound Description: Mosapride is a selective gastroprokinetic agent. The research describes the synthesis and biological evaluation of its enantiomers, (S)-(-)-mosapride and (R)-(+)-mosapride, derived from optically active [4-(4-fluorobenzyl)-2-morpholinyl]methylamines. Despite their chirality, the enantiomers exhibit almost equal potency in activating serotonin 5-HT4 receptors, suggesting that the stereochemistry at this position doesn't significantly impact its primary mechanism of action. []
Relevance: While structurally distinct from 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine due to the presence of a morpholine ring instead of piperazine, mosapride shares the 4-fluorobenzyl moiety, indicating a potential common structural motif for interacting with biological targets. []
Compound Description: This compound emerged as a potent inhibitor of Trypanosoma brucei parasite growth through a high-throughput screening campaign and subsequent structure-activity relationship optimization. It exhibits an EC50 of 3 nM against T. brucei, demonstrating a significant improvement in potency compared to the initial hit compound. []
Relevance: While structurally distinct from 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine due to the presence of a thiohydantoin core, compound 68 shares the 4-fluorobenzyl group, suggesting its potential role in contributing to the observed antiparasitic activity. []
Compound Description: Similar to compound 68, this compound was identified as a highly potent inhibitor of T. brucei growth (EC50 = 2 nM) through a structure-activity relationship study based on an initial screening hit. It demonstrates a more than 100-fold increase in potency compared to the original compound. []
Relevance: Although structurally different from 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine due to the thiohydantoin core, compound 76 shares the 4-fluorobenzyl group, emphasizing its potential contribution to the potent antiparasitic activity observed against T. brucei. []
Compound Description: This compound's crystal structure reveals a chair conformation for the piperazine ring and specific dihedral angles between the aromatic rings. Weak C—H⋯O and C—H⋯N interactions contribute to its crystal packing. []
Relevance: Structurally similar to 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine, this compound differs in the substitution pattern on the benzyl ring (2,4-dichloro instead of 4-fluoro) and has a methyl group on the sulfonyl benzene ring instead of fluorine. []
Compound Description: This compound's crystal structure has been analyzed and reported, providing details about its molecular geometry and packing arrangement within the crystal lattice. []
Compound Description: This compound was synthesized, characterized, and its antifungal activity evaluated. It exhibits good antifungal activity and its molecular and electronic properties have been studied using DFT calculations. []
Relevance: Though structurally distinct from 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine, this compound features a 3-fluorobenzyl sulfonyl moiety, indicating a potential common pharmacophore. []
Compound Description: Belonging to a series of 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives, this compound exhibits good antibacterial activity against G. zeae, C. mandshurica, and F. oxysporum at 50 μg·mL-1. []
Compound Description: Another compound from the same series as 4d, this derivative also demonstrates good antibacterial activity against the same fungal strains (G. zeae, C. mandshurica, and F. oxysporum) at 50 μg·mL-1. []
Relevance: Similar to 4d, this compound shares the sulfonyl piperazine core with 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine but features a different substitution pattern on the sulfonyl group and a methyl substituent on the other piperazine nitrogen, contributing to structural and potential biological differences. []
Compound Description: This nickel(II) complex, incorporating a dithiocarbamate ligand derived from N-furfuryl-N-(4-fluorobenzyl)dithiocarbamate, has been structurally characterized by X-ray crystallography. The analysis reveals a distorted square planar geometry around the nickel atom and identifies a rare intramolecular anagostic interaction between a C–H bond and the nickel center. []
Relevance: This compound highlights the versatility of the 4-fluorobenzyl group as a building block in coordination chemistry. While structurally dissimilar to 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine due to the absence of the piperazine ring and the presence of the dithiocarbamate ligand, the nickel complex demonstrates the broader applicability of 4-fluorobenzyl-containing molecules in different chemical contexts. []
Compound Description: This compound is a selective high-potency ligand for the cannabinoid subtype-1 receptor (CB1). Researchers developed methods to label PipISB with carbon-11 and fluorine-18, aiming to create potential PET radioligands for imaging brain CB1 receptors. These radiolabeled versions of PipISB could offer valuable tools for studying the CB1 receptor in vivo and exploring its role in various physiological and pathological processes. []
Relevance: While structurally distinct from 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine due to the presence of an indole sulfonyl benzamide core, PipISB shares the 4-fluorobenzyl group, suggesting its potential role in contributing to binding affinity and selectivity towards specific biological targets. []
Compound Description: This compound is a potent and bioavailable inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), showing promising anticancer activity. It exhibits single-digit nanomolar potency against both PARP-1 and PARP-2 enzymes and demonstrates good oral bioavailability and in vivo efficacy in a xenograft model of colorectal cancer. Its ability to inhibit PARP-1 makes it particularly interesting for treating cancers with BRCA1/2 deficiencies, where PARP inhibition has shown significant therapeutic potential. [, ]
Relevance: Though structurally distinct from 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine due to the presence of a phthalazinone core, this compound shares the 4-fluorobenzyl group, suggesting its potential role as a structural motif for biological activity. [, ]
Compound Description: This compound is a derivative of the anticancer agent 3,5-bis-(2-fluorobenzylidene)-4-piperidone (EF24), synthesized as a potential antiproliferative and imageable compound. NFLOBA-EF24 exhibits similar antiproliferative activity to EF24 in lung adenocarcinoma H441 cells and can be radiolabeled with fluorine-18 for PET imaging. In vivo studies in rats demonstrate its biodistribution and tumor-suppressive activity, suggesting its potential as a theranostic agent for cancer. []
Relevance: While structurally distinct from 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine due to the presence of a piperidinone core and absence of the sulfonyl group, NFLOBA-EF24 shares the 4-fluorobenzyl group, indicating a possible common pharmacophore. []
(1S, 2R)-3-[[(4-aminophenyl)sulfonyl] (isobutyl)amino]-1-benzyl-2-(phosphonooxy)propylcarbamate de (3S)-tétrahydrofurane-3-yle
Compound Description: This compound, fosamprenavir, is a prodrug of the HIV protease inhibitor amprenavir. The research focuses on developing a new synthetic route for fosamprenavir and its pharmaceutically acceptable salts, aiming for improved efficiency and cost-effectiveness. [, ]
Relevance: Although structurally dissimilar to 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine due to its complex structure involving a phosphonate group, a carbamate linkage, and a tetrahydrofuran ring, fosamprenavir shares the benzyl group, highlighting the prevalence of this structural element in medicinal chemistry. [, ]
Compound Description: This compound is a novel phenylpyridine derivative designed and synthesized as a potential fungicide. Bioassays demonstrate its excellent fungicidal activity against cucumber downy mildew, exceeding the efficacy of commercial fungicides like azoxystrobin and flumorph. Molecular electrostatic potential analysis suggests that the cyano group on the pyridine ring plays a crucial role in its activity, potentially forming hydrogen bonds and engaging in electrostatic interactions with target receptors. []
Relevance: While structurally distinct from 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine due to the presence of a phenylpyridine core, C8 shares a benzylpiperazine moiety, suggesting a possible common pharmacophore that contributes to biological activity. []
Compound Description: Identified as a high-affinity brain-penetrant ligand for the serotonin 5-HT7 receptor, LP-211 exhibits competitive displacement of radioligand binding and insurmountable antagonism of 5-CT-stimulated cAMP signaling in human embryonic kidney (HEK293) cells expressing 5-HT7 receptors. It also inhibits forskolin-stimulated adenylate cyclase activity in 5-HT7-expressing HEK293 cells. This long-lasting inhibitory effect suggests its potential as a pharmacological tool for studying 5-HT7 receptor function and exploring its therapeutic implications. []
Relevance: Although structurally distinct from 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine due to the presence of a hexanamide chain and a diphenyl moiety, LP-211 shares a benzylpiperazine unit, highlighting a possible common pharmacophore. []
Compound Description: An analog of LP-211, MEL-9 shares similar pharmacological properties, acting as a high-affinity long-acting inhibitor of human 5-HT7 receptor binding and function. Like LP-211, it exhibits competitive displacement of radioligand binding, insurmountable antagonism of 5-CT-stimulated cAMP signaling, and inhibition of forskolin-stimulated adenylate cyclase activity in HEK293 cells expressing 5-HT7 receptors. This shared pharmacological profile suggests that the structural differences between LP-211 and MEL-9, primarily the absence of a cyano group in MEL-9, do not significantly impact their interaction with the 5-HT7 receptor. []
Relevance: While structurally distinct from 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine due to the presence of a hexanamide chain and a diphenyl moiety, MEL-9, similar to LP-211, shares a benzylpiperazine unit, highlighting a possible common pharmacophore. []
1-(2-Fluorobenzyl)piperazine Triazoles
Compound Description: This series of compounds was synthesized and evaluated for anticancer activity. Compounds 7i and 7j, bearing 4-fluorophenyl and 2-fluorophenyl substituents on the triazole ring, respectively, exhibited significant anticancer efficacy against the MCF7 breast cancer cell line, with IC50 values of 12.09 µg/mL and 15.12 µg/mL, respectively. Molecular docking studies suggest that these compounds interact with key residues in the human HER2 receptor, potentially explaining their observed anticancer activity. []
Relevance: Although structurally distinct from 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine due to the presence of a triazole ring and variations in the benzyl substitution pattern, these compounds highlight the potential of 1-benzylpiperazine derivatives as scaffolds for developing novel anticancer agents. []
Compound Description: This series of compounds explores the conjugation of a 1-benzyl-1H-1,2,3-triazole moiety with a piperazine ring through a methanone linker. These conjugates exhibited promising in vitro cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, and NCI-H460. Compound 10ec, a specific derivative within this series, demonstrated the highest cytotoxicity against the BT-474 breast cancer cell line with an IC50 value of 0.99 ± 0.01 μM. Further biological evaluations revealed that compound 10ec induces apoptosis in BT-474 cells, potentially by inhibiting tubulin polymerization. Molecular modeling studies suggest that 10ec binds to the colchicine binding site of tubulin, supporting its mechanism of action. []
Relevance: While structurally distinct from 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine due to the incorporation of a triazole ring and a methanone linker, these conjugates, particularly compound 10ec, highlight the potential of leveraging the 1-benzylpiperazine scaffold for designing novel anticancer agents with a distinct mechanism of action involving tubulin polymerization inhibition. []
32. [Zn2(BIBP)(BPDC)2·DMF]n* Compound Description: This compound is a two-dimensional zinc(II) coordination polymer incorporating 1,4-bis(4-(imidazole-1-yl)benzyl)piperazine (BIBP) and benzophenone-2,4′-dicarboxylate (BPDC) ligands. The structure consists of [Zn(BPDC)]n chains bridged by BIBP ligands, forming a 2D framework. The compound exhibits fluorescence and catalytic properties, demonstrating its potential in photocatalysis. []* Relevance: This complex exemplifies the use of piperazine-containing ligands, particularly those with benzoyl substituents like 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine, in building supramolecular structures with potential applications in areas like catalysis and materials science. []
33. 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]- -piperazine* Compound Description: The invention describes levo- and dextrorotatory enantiomers of 1-[(4-chlorophenyl)phenylmethyl] -4-[(4-methyl- -phenyl)sulfonyl]-piperazine. []* Relevance: The compound is structurely similar to 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine, but with a (4-chlorophenyl)phenylmethyl group instead of a benzyl group and a (4-methylphenyl)sulfonyl group instead of a (4-fluorobenzyl)sulfonyl group. []
34. 1-benzhydryl-4-(4-chloro-2-fluoro-benzene-sulfonyl)-piperazine* Compound Description: The research focuses on the crystal and molecular structure of 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine. []* Relevance: The compound is structurely similar to 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine, but with a benzhydryl group instead of a benzyl group and a (4-chloro-2-fluoro-benzene)sulfonyl group instead of a (4-fluorobenzyl)sulfonyl group. []
35. 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides* Compound Description: The research focuses on the synthesis, spectral analysis and antibacterial evaluation of 5-substituted-1,3,4- oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides. []* Relevance: Although structurally dissimilar to 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine due to its complex structure involving a oxadiazole group, a sulfide linkage, and a piperidine ring, the compound shares the sulfonylbenzyl group, highlighting the prevalence of this structural element in medicinal chemistry. []
36. 4-[1-(4-fluorobenzyl)- 5-imidazolyl] dihydropyridine derivatives* Compound Description: Two novel 4-[1-(4-fluorobenzyl)- 5-imidazolyl] dihydropyridine derivatives, diethyl -1,4- dihydro -2,6-dimethyl -4-(4- fluoro benzyl-2- methylthio -5- imidazolyl)-3,5- pyridine dicarboxilat (A) and diethyl -1,4-dihydro -2,6- diethyl -4-(4- fluoro benzyl-2- methylthio -5- imidazolyl)-3,5- pyridine dicarboxilat (B) were synthesized and evaluated for their anticonvulsant effect. []* Relevance: While structurally distinct from 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine due to the presence of a dihydropyridine core and an imidazole ring, the compounds shares the 4-fluorobenzyl group, suggesting its potential role as a structural motif for biological activity. []
37. 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1)* Compound Description: The study found that 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) had high affinity toward sigma receptor 1 (S1R). []* Relevance: While structurally distinct from 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine due to the presence of a piperidine ring and a phenylpiperazine unit, the compound shares the benzyl group, suggesting its potential role as a structural motif for biological activity. []
Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. []
Relevance: While structurally distinct from 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine due to the presence of a pyrazolo[3,4-b]pyridin-3-yl]pyrimidin core, the compound shares the fluorobenzyl group, suggesting its potential role as a structural motif for biological activity. []
Compound Description: YC-1 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. []
Relevance: While structurally distinct from 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine due to the presence of a indazole core, the compound shares the benzyl group, suggesting its potential role as a structural motif for biological activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.